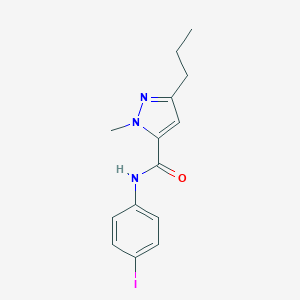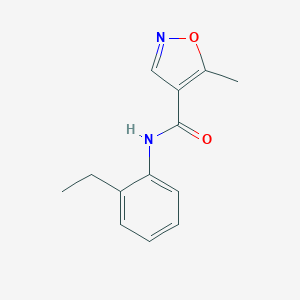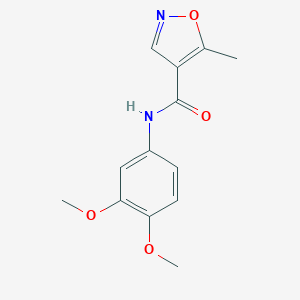
N-(2,6-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, commonly known as DMTC, is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
DMTC has shown promising results in various scientific research applications, including its use as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that DMTC exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of DMTC is not fully understood. However, studies suggest that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMTC has been shown to exhibit various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) and decrease the level of glutathione (GSH) in cancer cells. It also inhibits the activity of enzymes involved in the synthesis of DNA and RNA. In addition, DMTC has been found to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMTC has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, it also has some limitations, including its poor bioavailability and limited water solubility.
Zukünftige Richtungen
There are several future directions for DMTC research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Other areas of interest include its use as a material for optoelectronic devices and its potential as a pesticide for agricultural applications.
Conclusion:
DMTC is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTC and its applications in various fields.
Synthesemethoden
DMTC can be synthesized using various methods, including the reaction of 2,6-dimethylaniline with thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. This reaction yields 2,6-dimethylphenyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which is then treated with methyl iodide to obtain DMTC.
Eigenschaften
Molekularformel |
C12H13N3OS |
|---|---|
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-7-5-4-6-8(2)10(7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) |
InChI-Schlüssel |
FMMCUTKKLQMDNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=NS2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=NS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether](/img/structure/B286916.png)
![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)






![6-(4-Chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286932.png)
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286937.png)
![6-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286939.png)
![3-(3-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286941.png)